![molecular formula C11H11NO3 B2626710 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid CAS No. 18133-18-1](/img/structure/B2626710.png)
5-Oxo-1-phenylpyrrolidine-2-carboxylic acid
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Overview
Description
5-Oxo-1-phenylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 . The IUPAC name for this compound is (S)-5-oxo-1-phenylpyrrolidine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid is 1S/C11H11NO3/c13-10-7-6-9 (11 (14)15)12 (10)8-4-2-1-3-5-8/h1-5,9H,6-7H2, (H,14,15)/t9-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Chemical Reactions Analysis
While specific chemical reactions involving 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid are not available, it’s worth noting that pyrrolidine compounds are often used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
5-Oxo-1-phenylpyrrolidine-2-carboxylic acid is a solid at room temperature .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid, focusing on six unique fields:
Medicinal Chemistry
5-Oxo-1-phenylpyrrolidine-2-carboxylic acid is a valuable scaffold in medicinal chemistry for the synthesis of various bioactive compounds. Its derivatives have been explored for their potential as enzyme inhibitors, particularly protease inhibitors, which are crucial in the treatment of viral infections and cancer . The compound’s ability to form stable complexes with target proteins makes it a promising candidate for drug development.
Synthetic Organic Chemistry
In synthetic organic chemistry, 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid serves as a key intermediate in the synthesis of complex heterocyclic compounds. Its unique structure allows for the formation of various functionalized derivatives through reactions such as amidation and Mannich reactions . These derivatives are useful in creating libraries of compounds for high-throughput screening in drug discovery.
Quantum Chemical Studies
The compound has been the subject of extensive quantum chemical studies to understand its electronic properties and reactivity. Researchers have used density functional theory (DFT) to investigate its molecular orbitals, electrostatic potential, and thermodynamic parameters . These studies provide insights into the compound’s stability and potential interactions with other molecules, aiding in the design of new materials and drugs.
Spectroscopic Analysis
5-Oxo-1-phenylpyrrolidine-2-carboxylic acid is frequently used in spectroscopic studies to explore its structural and electronic characteristics. Techniques such as FT-IR, NMR, and UV spectroscopy have been employed to analyze its vibrational modes, chemical shifts, and electronic transitions . These analyses help in understanding the compound’s behavior under different conditions and its potential applications in various fields.
Pharmacological Research
In pharmacological research, derivatives of 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid have shown promise as therapeutic agents. They have been investigated for their potential to modulate biological pathways and treat diseases such as cancer, neurodegenerative disorders, and infectious diseases . The compound’s ability to interact with biological targets makes it a valuable tool in the development of new drugs.
Molecular Docking Studies
Molecular docking studies have utilized 5-Oxo-1-phenylpyrrolidine-2-carboxylic acid to predict its binding affinity and mode of interaction with various biological targets. These studies are crucial for understanding how the compound can inhibit or activate specific proteins, providing a basis for the design of more effective drugs . The insights gained from these studies help in optimizing the compound’s structure for better therapeutic outcomes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-oxo-1-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-7-6-9(11(14)15)12(10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITXFZOGKNNXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-phenylpyrrolidine-2-carboxylic acid | |
CAS RN |
18133-18-1 |
Source
|
Record name | 5-oxo-1-phenylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.